2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol
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Overview
Description
2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-amino-6-(trifluoromethyl)pyridine as a starting material . This compound can be synthesized through various fluorination reactions, such as the Umemoto reaction or the Balts-Schiemann reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing efficient fluorinating reagents and reliable fluorination technology. The high availability of fluorinated synthetic blocks and the accumulation of advanced knowledge in fluorine chemistry have accelerated developments in this field .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, leading to various biological effects. The amino alcohol moiety may also play a role in the compound’s activity by interacting with different enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
2-amino-6-(trifluoromethyl)pyridine: A similar compound with a trifluoromethyl group attached to the pyridine ring, but lacking the amino alcohol moiety.
3-(trifluoromethyl)pyridin-2-ol: Another related compound with a trifluoromethyl group and a hydroxyl group on the pyridine ring.
Uniqueness
2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol is unique due to the presence of both the trifluoromethyl group and the amino alcohol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H11F3N2O |
---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)8-2-1-6(4-14-8)3-7(13)5-15/h1-2,4,7,15H,3,5,13H2 |
InChI Key |
MUXRJSIEALWXJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CC(CO)N)C(F)(F)F |
Origin of Product |
United States |
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